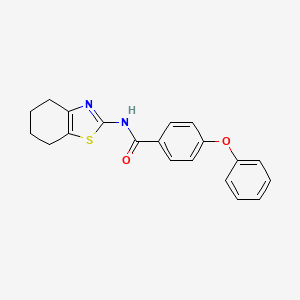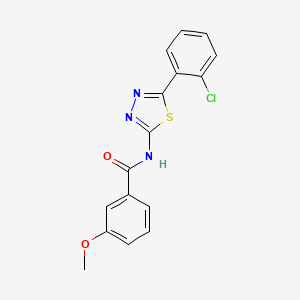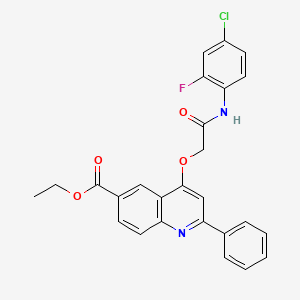
Ethyl 4-(2-((4-chloro-2-fluorophenyl)amino)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(2-((4-chloro-2-fluorophenyl)amino)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate is a useful research compound. Its molecular formula is C26H20ClFN2O4 and its molecular weight is 478.9. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(2-((4-chloro-2-fluorophenyl)amino)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(2-((4-chloro-2-fluorophenyl)amino)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Quinoline Derivatives as Fluorophores and Antioxidants
Quinoline derivatives are recognized for their efficacy as fluorophores, utilized extensively in biochemistry and medicine for probing various biological systems. The search for new compounds with enhanced sensitivity and selectivity continues to be of significant importance. In particular, aminoquinolines are promising candidates for potential antioxidants and radioprotectors, indicating their versatile applications in scientific research beyond their traditional use. Such findings were elaborated by Aleksanyan and Hambardzumyan (2013), suggesting the relevance of quinoline derivatives in developing sensitive and selective compounds for biological studies (Aleksanyan & Hambardzumyan, 2013).
Antimicrobial Applications
Quinolines have also been studied for their potential as antimicrobial agents. Desai, Shihora, and Moradia (2007) synthesized new quinazolines, demonstrating their antibacterial and antifungal activities against various pathogens. This underscores the potential of quinoline derivatives in addressing microbial resistance and developing new therapeutic agents (Desai, Shihora, & Moradia, 2007).
Role in Cancer Research
Further extending their utility, certain quinoline derivatives have been identified as potent inhibitors for VEGFR-2 and EGFR tyrosine kinases, indicating their potential as effective anti-cancer agents. Riadi et al. (2021) detailed the synthesis, characterization, and biological evaluation of a new quinazolinone-based derivative, highlighting its potent cytotoxic activity against various human cancer cell lines. This reinforces the significance of quinoline derivatives in cancer research, offering avenues for novel therapeutic strategies (Riadi et al., 2021).
Synthesis and Structural Analysis
The synthesis and structural analysis of quinoline derivatives are critical aspects of their research applications. Hisham et al. (2019) focused on synthesizing selected N-aryl-2-aminoquinolines, investigating their fluorescence properties which are vital for applications in biological imaging and sensors. Such studies provide insights into the luminescence properties of quinoline derivatives, facilitating their application in diverse scientific research areas (Hisham et al., 2019).
Propriétés
IUPAC Name |
ethyl 4-[2-(4-chloro-2-fluoroanilino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClFN2O4/c1-2-33-26(32)17-8-10-21-19(12-17)24(14-23(29-21)16-6-4-3-5-7-16)34-15-25(31)30-22-11-9-18(27)13-20(22)28/h3-14H,2,15H2,1H3,(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRWZKHDGAXQAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=C(C=C(C=C3)Cl)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-((4-chloro-2-fluorophenyl)amino)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

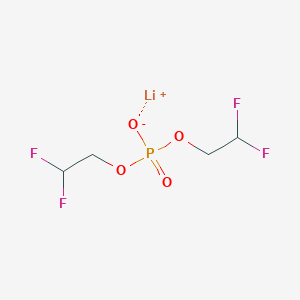
![N-[(furan-2-yl)methyl]furan-3-carboxamide](/img/structure/B2933396.png)
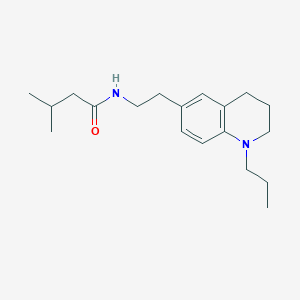
![3-[(4-Chlorophenyl)methylsulfanylmethyl]-4-ethyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B2933399.png)
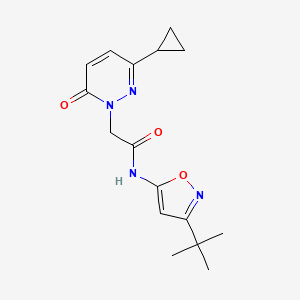
![4-(2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzamide](/img/structure/B2933401.png)
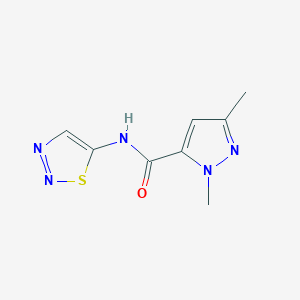
![5,6-dichloro-N-[2-[4-(difluoromethoxy)phenyl]ethyl]pyridine-3-carboxamide](/img/structure/B2933404.png)
![N-(4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2933406.png)
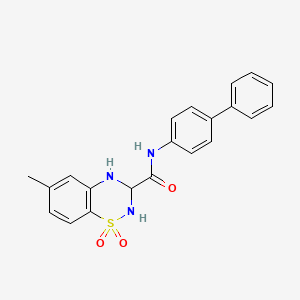
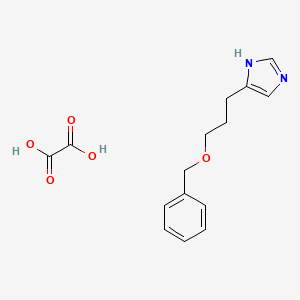
![N-(4-chlorophenyl)-1-[5-(4-methylphenyl)pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2933412.png)
